2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid
Description
2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid is a non-protein amino acid featuring a pyridine ring substituted with hydroxyl and oxo groups. Its molecular formula is C₈H₁₀N₂O₄, with a molecular weight of 198.18 g/mol . The compound exists in enantiomeric forms; the (S) -enantiomer is commonly known as L-Mimosine (CAS: 500-44-7), a natural product isolated from plants like Leucaena leucocephala . The (R) -enantiomer (CAS: 10182-82-8) shares the same molecular formula but differs in stereochemistry and biological activity .
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-(3-hydroxy-4-oxopyridin-1-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5,12H,3,9H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNJWVWKTVETCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C(C1=O)O)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80950337 | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2116-55-4, 10182-82-8, 500-44-7, 27678-82-6 | |
| Record name | α-Amino-3-hydroxy-4-oxo-1(4H)-pyridinepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | DL-Mimosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116554 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159548 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Mimosine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(3-Hydroxy-4-oxopyridin-1(4H)-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80950337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MIMOSINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9W047UL80 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Synthesis
-
Protection of the α-Amino Group :
The α-amino group of β-alanine is protected using tosyl chloride, yielding DL-β-amino-α-tosylaminopropionic acid. This step prevents undesired side reactions during subsequent condensation. -
Condensation with 3-Benzyloxy-4-Pyrone :
The protected amino acid reacts with 3-benzyloxy-4-pyrone in a basic medium (sodium hydroxide), forming O-benzyl-N-tosylmimosine (XVII) with a 70% yield. The benzyl group safeguards the hydroxyl moiety on the pyridone ring. -
Catalytic Debenzylation :
Hydrogenolysis using palladium on carbon removes the benzyl group, yielding N-tosylmimosine (XVIII) in 80% yield. -
Detosylation :
Treatment with hydrobromic acid and phenol in acetic acid cleaves the tosyl group, producing racemic mimosine (DL-form) with a decomposition point of 228–230°C.
Challenges and Optimizations
-
Racemization : Attempts to synthesize the L-isomer failed due to complete racemization during condensation.
-
N-Alkyl Cleavage : Use of 3-methoxy-4-pyrone instead of the benzyloxy derivative led to significant N-alkyl cleavage, reducing yields.
Modified Synthetic Routes for Enhanced Efficiency
Alternative Protecting Groups
Recent studies have explored 3-methoxy-4-pyrone (IX) as a precursor, but its instability under acidic conditions limits utility. Kleipool and Wibaut (1950) reported that condensation with β-amino-α-tosylaminopropionic acid resulted in <30% yield due to competing decomposition pathways.
One-Pot Synthesis
A streamlined approach condenses 3-hydroxy-4-pyrone (II) directly with β-alanine derivatives under high-pH conditions. However, this method requires rigorous pH control (pH > 11) to suppress isomerization and achieves only 45% yield.
Biosynthetic Pathways in Mimosa pudica
Mimosine is naturally biosynthesized in Mimosa pudica L. via the incorporation of aspartic acid into the pyridone ring. Isotopic labeling studies using aspartate-C¹⁴ demonstrated that carbon-3 of aspartate is specifically integrated into the pyridone moiety. Enzymatic steps involve:
-
Formation of 3-Hydroxy-4-Pyridone : Derived from aspartate through decarboxylation and cyclization.
-
Conjugation with β-Alanine : Catalyzed by a PLP-dependent enzyme, forming the final product.
Comparative Analysis of Synthetic Methods
The table below summarizes key synthetic approaches, highlighting yields, reagents, and limitations:
Stereochemical and Analytical Considerations
Racemic vs. Optically Active Forms
Natural mimosine exists as the L-isomer , but synthetic routes predominantly yield the racemic DL-form due to racemization during condensation. Optical activity is lost upon prolonged heating in aqueous solutions, as demonstrated by Adams and Johnson.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) : The ¹H-NMR spectrum of synthetic mimosine in deuterium oxide reveals distinct signals for the pyridone ring (δ 2.49 ppm, singlet) and alanyl side chain (δ 1.57–1.67 ppm, doublet).
-
Ultraviolet-Visible (UV) Spectroscopy : Mimosine exhibits λₘₐₓ at 268 nm (ε = 4,500 M⁻¹cm⁻¹), consistent with its conjugated pyridone structure .
Chemical Reactions Analysis
Mimosine undergoes various chemical reactions, including:
Oxidation: Mimosine can be oxidized to form 3,4-dihydroxypyridine.
Reduction: Reduction of mimosine can yield mimosinol.
Substitution: Mimosine can undergo substitution reactions to form derivatives such as N-α-Fmoc-O-tert-butyldimethylsilyl-L-mimosine.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and coupling reagents like HATU for peptide synthesis . Major products formed from these reactions include various mimosine derivatives that have been studied for their biological activities .
Scientific Research Applications
The compound 2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid , also known as (S)-2-amino-3-(3-hydroxy-4-oxo-1,4-dihydropyridin-1-yl)propanoic acid , has garnered attention in various scientific research applications due to its unique structural properties and potential therapeutic effects. This article delves into its applications across different fields, including medicinal chemistry, biochemistry, and pharmacology.
Structural Overview
The compound features a pyridine ring with a hydroxyl group and an amino acid backbone. Its molecular formula is , and it exhibits a molecular weight of approximately 186.18 g/mol. The presence of the hydroxypyridine moiety is significant for its biological activity.
Medicinal Chemistry
The compound has been investigated as a potential therapeutic agent due to its structural similarity to known pharmacophores. Studies have indicated that derivatives of this compound may exhibit activity against various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Activity
Research published in Nature demonstrated that derivatives of this compound exhibited significant cytotoxic effects on cancer cell lines. The mechanism of action was linked to the inhibition of specific enzymes involved in tumor growth, suggesting potential for drug development targeting these pathways .
Neuropharmacology
The compound's ability to modulate neurotransmitter systems has been explored, particularly in relation to cognitive enhancement and neuroprotection.
Case Study: Neuroprotective Effects
A study published in the Journal of Neurochemistry highlighted the neuroprotective properties of this compound in models of oxidative stress. It was shown to reduce neuronal apoptosis and improve cognitive function in animal models, indicating its potential as a treatment for conditions like Alzheimer's disease .
Biochemical Research
In biochemical assays, the compound has been utilized to study enzyme kinetics and metabolic pathways. Its unique structure allows it to serve as a substrate or inhibitor for various enzymes.
Table 2: Enzyme Interaction Studies
| Enzyme | Interaction Type | Effect |
|---|---|---|
| Glutamate Decarboxylase | Inhibitor | Reduced enzyme activity |
| Dipeptidyl Peptidase IV | Substrate | Enhanced hydrolysis rate |
Drug Development
Given its promising biological activities, the compound is being explored for formulation into novel drug delivery systems. Research is focusing on enhancing its solubility and bioavailability through various pharmaceutical techniques.
Case Study: Formulation Strategies
Recent advancements in nanotechnology have allowed for the encapsulation of this compound within liposomes, significantly improving its pharmacokinetic profile. This strategy was reported to enhance therapeutic efficacy in preclinical models .
Mechanism of Action
Mimosine exerts its effects primarily through its ability to chelate iron and zinc ions. This chelation leads to the inhibition of ribonucleotide reductase, an enzyme essential for DNA synthesis . By depleting iron, mimosine induces DNA double-strand breaks and activates a DNA damage response, resulting in cell cycle arrest and apoptosis . Mimosine also inhibits serine hydroxymethyltransferase, further disrupting DNA synthesis .
Comparison with Similar Compounds
Key Properties:
- Structure : Combines an alanine backbone with a 3-hydroxy-4-oxopyridine moiety, enabling interactions with metal ions (e.g., iron chelation) .
- Solubility: Insoluble in DMSO and ethanol but soluble in water with gentle warming .
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is highlighted through comparisons with analogous amino acid derivatives (Table 1).
Table 1: Comparative Analysis of Structurally Related Compounds
Structural and Functional Insights
Pyridine Derivatives
- L-Mimosine distinguishes itself via its 3-hydroxy-4-oxopyridine group, enabling strong iron chelation, a property absent in simpler pyridine derivatives like 2-Amino-3-(4-aminopyridin-2-yl)propanoic acid .
- 3-(7-Chloro-4-oxoquinolin-1(4H)-yl)propanoic acid shares a heterocyclic core but incorporates a quinoline ring, broadening its antibacterial scope through interactions with DNA gyrase .
Substituted Phenyl and Cyclohexyl Analogues
- (R)-2-Amino-3-(4-methoxyphenyl)propanoic acid replaces the pyridine ring with a methoxy-phenyl group, altering solubility and bioactivity (e.g., reduced metal chelation) .
- 2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid lacks the amino group but retains anti-inflammatory properties via phenolic interactions .
Heterocyclic Variations
- 3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid features a pyrrolidine ring, enhancing electrophilic reactivity compared to the pyridine-based target compound .
Biological Activity
2-Amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid, a compound with significant biological activity, has garnered attention for its potential therapeutic applications. This article explores the biological activities associated with this compound, including its antibacterial, antifungal, and enzyme inhibition properties, supported by various studies and data.
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12N2O4
- Molecular Weight : 200.20 g/mol
This compound features a pyridine ring with hydroxyl and amino functional groups, which contribute to its biological activity.
Antibacterial Activity
Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study evaluated the minimum inhibitory concentration (MIC) against various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Bacillus subtilis | 0.015 |
| Pseudomonas aeruginosa | 0.050 |
These results demonstrate that the compound is particularly effective against Gram-positive bacteria like S. aureus and Gram-negative bacteria such as E. coli .
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity. The following table summarizes its effectiveness against common fungal pathogens:
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.010 |
| Aspergillus niger | 0.020 |
| Fusarium oxysporum | 0.030 |
The compound's antifungal action is significant, particularly against C. albicans, highlighting its potential use in treating fungal infections .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes involved in disease pathways. For instance, it has been identified as a beta-secretase inhibitor, which is crucial in the context of Alzheimer's disease treatment. The inhibition mechanism involves binding to the active site of the enzyme, preventing substrate access and subsequent amyloid-beta peptide formation .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical study assessed the efficacy of a formulation containing this compound in patients with chronic bacterial infections. Results showed a significant reduction in bacterial load and improvement in clinical symptoms after two weeks of treatment. -
Case Study on Enzyme Inhibition :
Another study focused on the biochemical pathways influenced by this compound in cellular models of Alzheimer's disease. It demonstrated that treatment with the compound led to increased levels of neuroprotective factors and reduced markers of neuroinflammation.
Q & A
Q. What are the established synthetic routes for 2-amino-3-(3-hydroxy-4-oxopyridin-1(4H)-yl)propanoic acid, and what reaction conditions are critical for regioselectivity?
- Methodological Answer : Synthesis typically involves β-amino acid intermediates. For example, 3-(pyridin-4-yl)acrylic acid can serve as a precursor, undergoing oxidation with potassium permanganate (KMnO₄) in acidic conditions to introduce the amino group . Key considerations include:
- pH control : Acidic media (e.g., H₂SO₄) to stabilize intermediates.
- Temperature : Reactions often proceed at 60–80°C to avoid side product formation.
- Catalysts : Transition metals (e.g., Fe³⁺) may enhance regioselectivity for the pyridinone ring substitution.
Table 1 summarizes synthetic approaches from analogous compounds:
| Precursor | Reagents/Conditions | Key Product | Yield | Reference |
|---|---|---|---|---|
| 3-(Pyridin-4-yl)acrylic acid | KMnO₄, H₂SO₄, 70°C | 3-Amino-3-(pyridin-4-yl)propanoic acid | 45–60% |
Q. How can researchers validate the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : Purity assessment with C18 columns (e.g., 90:10 H₂O:MeCN mobile phase, UV detection at 254 nm) .
- FTIR : Confirm functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .
- ¹H NMR : Key signals include the pyridinone proton (δ 8.2–8.5 ppm) and β-amino protons (δ 3.1–3.5 ppm) .
- Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 227.1) .
Advanced Research Questions
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inactive) be resolved in studies of this compound?
- Methodological Answer : Contradictions often arise from variations in:
- Purity : Validate via HPLC and elemental analysis .
- Assay Conditions : Standardize MIC (Minimum Inhibitory Concentration) protocols using CLSI guidelines .
- Structural Confirmation : X-ray crystallography or 2D NMR to rule out stereochemical anomalies .
Example: A 2024 study resolved discrepancies by replicating assays under controlled oxygen levels, revealing oxidative degradation as a key factor .
Q. What computational strategies are effective in predicting the compound’s interaction with enzymatic targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., dihydrofolate reductase) to model binding affinities .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess electrostatic potential maps for hydrogen-bonding sites .
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate stability of ligand-enzyme complexes .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in oxidative stress pathways?
- Methodological Answer :
- ROS Detection : Use fluorescent probes (e.g., CM-H2DCFDA) in cell cultures to quantify hydroxyl radical (HO•) scavenging activity .
- Enzyme Inhibition Assays : Measure IC₅₀ against NADPH oxidase or xanthine oxidase .
- Gene Expression Profiling : RNA-seq to identify differentially expressed genes (e.g., Nrf2, HO-1) under compound treatment .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?
- Methodological Answer :
- Solubility Screening : Use shake-flask method with UV/Vis quantification across pH 3–10 .
- Co-solvent Systems : Test DMSO/water mixtures (1–10% v/v) to mimic physiological conditions .
- Thermodynamic Analysis : Calculate logP values (e.g., via ChemDraw) to predict partitioning behavior. Recent studies report logP = -1.2 (polar) but note aggregation in saline buffers .
Key Research Gaps
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
